molecular formula C9H15NO3 B2885324 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid CAS No. 2166931-27-5

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid

Cat. No.: B2885324
CAS No.: 2166931-27-5
M. Wt: 185.223
InChI Key: YMGUUGKONQWUGY-UHFFFAOYSA-N
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Description

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of intramolecular electrophilic ipso-cyclization protocols, which can be achieved using reagents such as iodine chloride (ICl) or iodine in the presence of sodium bicarbonate (NaHCO3) . These reactions are carried out under controlled temperatures and conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial applications. This would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUUGKONQWUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(NCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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